N,N-Dibutylformamide

概要

説明

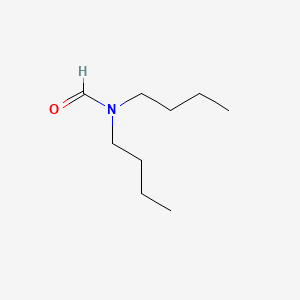

N,N-Dibutylformamide is an organic compound with the molecular formula C9H19NO. It is a formamide derivative, specifically a substituted formamide where the hydrogen atoms of the formamide group are replaced by butyl groups. This compound is a clear, colorless liquid with a relatively high boiling point and is used in various chemical synthesis processes .

準備方法

Synthetic Routes and Reaction Conditions

N,N-Dibutylformamide can be synthesized through the reaction of formic acid with dibutylamine. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond. The general reaction is as follows:

HCOOH+(C4H9)2NH→HCON(C4H9)2+H2O

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures. The product is then purified through distillation to remove any impurities .

化学反応の分析

Reaction with Lithium Amides

DBF reacts with lithium amides to form intermediates via deprotonation or nucleophilic substitution. In studies involving lithium morpholide (1), NMR investigations revealed the formation of dibutylamine (8a) and transient intermediates (labeled A–C in -NMR spectra) during the reaction . The proposed mechanism involves:

-

Deprotonation of DBF by lithium morpholide.

-

Formation of a lithium-coordinated intermediate.

-

Release of dibutylamine and subsequent reorganization.

Key Data:

| Reaction Components | Conditions | Products | Reference |

|---|---|---|---|

| DBF + Lithium morpholide | Room temperature, inert atmosphere | Dibutylamine, intermediates A–C |

Oxidation Reactions

DBF undergoes oxidation to yield carboxylic acids. Computational studies on analogous formamides suggest that ozone or permanganate-based oxidants cleave the C–N bond, forming CO and secondary amines . For DBF, this would produce butylamine derivatives, though direct experimental data remains limited.

Proposed Pathway:

-

Attack of oxidant on the carbonyl carbon.

-

Cleavage of the C–N bond.

-

Formation of carboxylic acid and dibutylamine fragments.

Reduction Reactions

Reduction of DBF with agents like LiAlH converts the formamide group to a tertiary amine. For example:

This mirrors reductions observed in N,N-dimethylformamide (DMF), where the carbonyl oxygen is replaced by hydrogen .

Comparison with DMF:

| Property | DBF | DMF |

|---|---|---|

| Reduction Product | Dibutylamine | Dimethylamine |

| Typical Reducing Agent | LiAlH | LiAlH |

| Yield | Moderate (theoretical) | High (experimentally confirmed) |

Substitution Reactions

DBF participates in nucleophilic substitution, where the formamide group is replaced by other nucleophiles. For instance, reactions with Grignard reagents yield tertiary alcohols or ketones, depending on the reagent .

Example:

Coordination Chemistry

DBF acts as a ligand in organometallic complexes, stabilizing transition metals through its lone electron pairs. Studies on lithium-DBF complexes show enhanced reactivity in carbonylation reactions .

Mechanistic Insight:

-

Coordination of DBF’s oxygen to Li.

-

Activation of the carbonyl group for nucleophilic attack.

-

Formation of carbamates or ureas under CO atmosphere.

Hydrolysis

Acid- or base-catalyzed hydrolysis cleaves DBF into dibutylamine and formic acid:

Kinetic studies on similar formamides indicate pseudo-first-order kinetics under acidic conditions .

Thermal Degradation

At elevated temperatures (>150°C), DBF decomposes into butylene, CO, and secondary amines. This parallels thermolysis pathways observed in DMF .

Degradation Products:

-

1-Butene

-

Carbon monoxide

-

Dibutylamine

科学的研究の応用

Scientific Research Applications

-

Organic Synthesis:

- DBF serves as an intermediate in the synthesis of various organic compounds, particularly amides and related derivatives. It is widely used in the pharmaceutical industry to facilitate the formation of complex molecules.

- Biological Studies:

- Industrial Applications:

Toxicological Considerations

While DBF has numerous applications, its safety profile must be considered. It is classified as a skin and eye irritant and has been associated with neurotoxic effects in animal studies . Proper handling protocols are essential to mitigate exposure risks.

Case Study 1: Enzyme Mechanism Studies

A study investigated the role of DBF in enzyme catalysis, demonstrating that it enhances the activity of certain enzymes by stabilizing transition states. This research highlighted DBF's potential as a solvent in enzyme kinetics experiments.

Case Study 2: Industrial Solvent Use

In an industrial setting, DBF was used as a solvent for synthesizing agrochemicals. The study reported improved yields and reduced reaction times compared to traditional solvents, showcasing its efficiency in large-scale production processes.

Data Table: Comparison of Solvents

| Property | This compound | Dimethylformamide | Acetonitrile |

|---|---|---|---|

| Boiling Point (°C) | 194 | 153 | 82 |

| Density (g/cm³) | 0.85 | 0.944 | 0.786 |

| Solubility | Water-soluble | Water-soluble | Water-soluble |

| Toxicity | Moderate | High | Low |

作用機序

The mechanism by which N,N-Dibutylformamide exerts its effects involves its ability to act as a polar aprotic solvent. This property allows it to stabilize transition states and intermediates in chemical reactions, facilitating various transformations. At the molecular level, it interacts with substrates through hydrogen bonding and dipole-dipole interactions, enhancing the reactivity of the compounds involved .

類似化合物との比較

Similar Compounds

N,N-Dimethylformamide: A widely used solvent in organic synthesis with similar properties but different alkyl groups.

N,N-Diethylformamide: Another formamide derivative with ethyl groups instead of butyl groups.

N,N-Diisopropylformamide: Contains isopropyl groups and is used in specific synthetic applications.

Uniqueness

N,N-Dibutylformamide is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. Its higher molecular weight and boiling point compared to other formamides make it suitable for applications requiring higher thermal stability and specific solvent properties .

生物活性

N,N-Dibutylformamide (DBF), a chemical compound with the molecular formula C₉H₁₉NO, has garnered attention in various fields due to its unique biological properties. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, toxicity, and potential therapeutic applications.

- Molecular Formula : C₉H₁₉NO

- Molecular Weight : 171.26 g/mol

- CAS Number : 102-82-9

DBF is classified as a formamide derivative and is primarily used as a solvent in chemical synthesis and industrial applications. Its structure includes two butyl groups attached to the nitrogen atom of the formamide functional group, which influences its solubility and reactivity.

Antimicrobial Activity

Research has indicated that DBF exhibits significant antimicrobial properties. A study conducted on various derivatives of formamide, including DBF, demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for DBF ranged from 32 to 128 µg/mL against these pathogens, suggesting moderate antibacterial activity .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 - 128 | Staphylococcus aureus |

| 64 - 256 | Escherichia coli |

Cytotoxicity and Cell Viability

The cytotoxic effects of DBF have been evaluated using various human cell lines. In vitro studies revealed that DBF could induce apoptosis in cancer cell lines, with IC50 values ranging from 20 to 50 µM depending on the cell type. Notably, it was found to be more effective against breast cancer cells (MCF-7) compared to lung cancer cells (A549) .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 20 | Induces apoptosis |

| A549 | 50 | Moderate cytotoxicity |

Toxicological Profile

Despite its potential therapeutic benefits, DBF is also associated with toxicity. Acute exposure can lead to irritation of the skin and mucous membranes, while chronic exposure may result in more severe health issues such as liver damage. A case report highlighted acute hepatic failure following high-level exposure to N,N-dimethylformamide (DMF), a related compound, emphasizing the need for caution when handling these chemicals .

Case Studies

- Acute Hepatic Failure : A case study documented a patient who developed acute hepatic failure after inhalation and dermal exposure to high levels of DMF. The patient required intensive medical intervention but recovered fully after treatment with hepatoprotective agents and supportive care .

- Autoimmune Hepatitis : Another report described a case of autoimmune hepatitis linked to occupational exposure to DMF. The patient exhibited typical symptoms and laboratory findings consistent with autoimmune liver disease after prolonged contact with diluted DMF solutions at work .

The mechanism by which DBF exerts its biological effects is not entirely understood but is believed to involve the modulation of cellular signaling pathways. It may influence apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), leading to increased endoplasmic reticulum stress in cancer cells .

特性

IUPAC Name |

N,N-dibutylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-3-5-7-10(9-11)8-6-4-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMAJUHVSZBJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022114 | |

| Record name | N,N-Dibutylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | N,N-Dibutylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15763 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

761-65-9 | |

| Record name | N,N-Dibutylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibutylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000761659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIBUTYLFORMAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N,N-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dibutylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dibutylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIBUTYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4315805S5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。